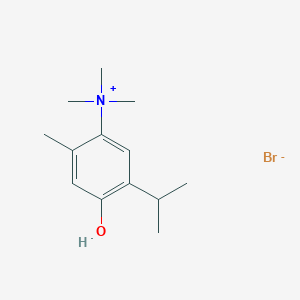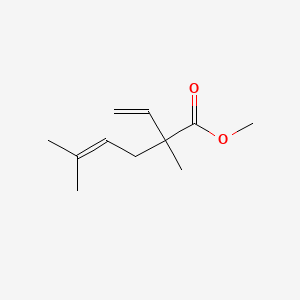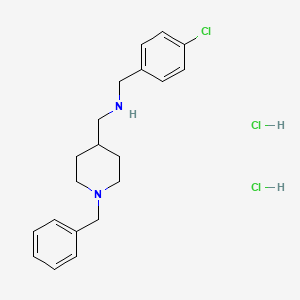
1-Benzyl-4-(o-chlorobenzylaminomethyl)piperidine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-4-(o-chlorobenzylaminomethyl)piperidine dihydrochloride is a chemical compound that belongs to the piperidine class of organic compounds Piperidine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-(o-chlorobenzylaminomethyl)piperidine dihydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of piperidine with benzyl chloride to form 1-benzylpiperidine. This intermediate is then reacted with o-chlorobenzylamine under specific conditions to yield the desired compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
1-Benzyl-4-(o-chlorobenzylaminomethyl)piperidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
1-Benzyl-4-(o-chlorobenzylaminomethyl)piperidine dihydrochloride has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1-Benzyl-4-(o-chlorobenzylaminomethyl)piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an antagonist or agonist at specific neurotransmitter receptors, influencing neuronal signaling and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Benzyl-4-piperidone: This compound is structurally similar and is used as a building block in organic synthesis.
1-Benzyl-4-(N-Boc-amino)piperidine: Another related compound with applications in medicinal chemistry.
4-Amino-1-benzylpiperidine: Known for its use in the synthesis of various pharmaceuticals.
Uniqueness
1-Benzyl-4-(o-chlorobenzylaminomethyl)piperidine dihydrochloride is unique due to its specific substitution pattern and the presence of the o-chlorobenzyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .
Eigenschaften
CAS-Nummer |
7289-25-0 |
|---|---|
Molekularformel |
C20H27Cl3N2 |
Molekulargewicht |
401.8 g/mol |
IUPAC-Name |
1-(1-benzylpiperidin-4-yl)-N-[(4-chlorophenyl)methyl]methanamine;dihydrochloride |
InChI |
InChI=1S/C20H25ClN2.2ClH/c21-20-8-6-17(7-9-20)14-22-15-18-10-12-23(13-11-18)16-19-4-2-1-3-5-19;;/h1-9,18,22H,10-16H2;2*1H |
InChI-Schlüssel |
CITLTOAOKDLBDU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1CNCC2=CC=C(C=C2)Cl)CC3=CC=CC=C3.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


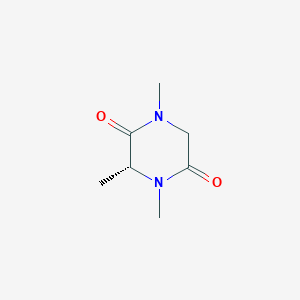
![4-(4-phenylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13773538.png)
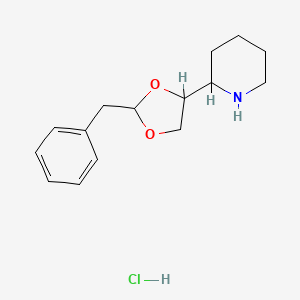
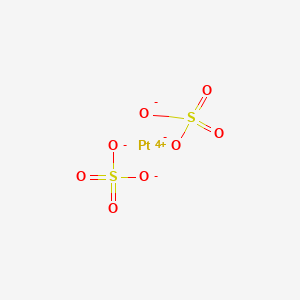

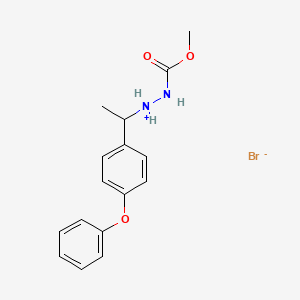
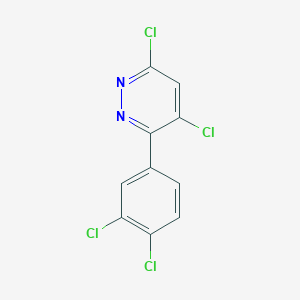
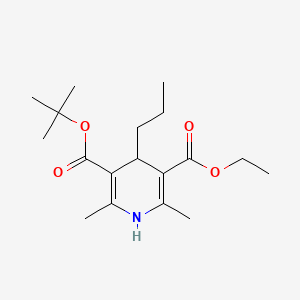
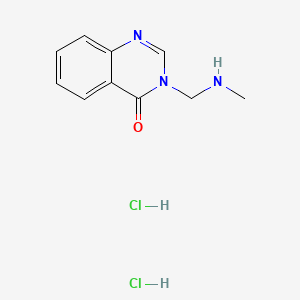
![Acetamide, N-[2-[(5-bromo-7-nitro-1,2-benzisothiazol-4-yl)azo]-5-(diethylamino)phenyl]-2-phenoxy-](/img/structure/B13773589.png)


